N-benzyl-4-phenylbutan-1-amine

Sigma-1 Receptor Structure-Activity Relationship (SAR) Radioligand Binding Assay

N-Benzyl-4-phenylbutan-1-amine (CAS 129951-06-0, also referenced as Benzyl-(4-phenyl-butyl)-amine or CHEMBL19628) is a synthetic N-substituted phenylalkylamine. It is a well-characterized ligand for the sigma-1 receptor (σ1R), demonstrating nanomolar binding affinity (Ki = 9.60 nM) in guinea pig brain membrane assays.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
Cat. No. B8323455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-phenylbutan-1-amine
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCNCC2=CC=CC=C2
InChIInChI=1S/C17H21N/c1-3-9-16(10-4-1)11-7-8-14-18-15-17-12-5-2-6-13-17/h1-6,9-10,12-13,18H,7-8,11,14-15H2
InChIKeyZKASGFDVSKEYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-phenylbutan-1-amine: A Defined Sigma-1 Receptor Ligand and Pharmaceutical Reference Standard


N-Benzyl-4-phenylbutan-1-amine (CAS 129951-06-0, also referenced as Benzyl-(4-phenyl-butyl)-amine or CHEMBL19628) is a synthetic N-substituted phenylalkylamine [1]. It is a well-characterized ligand for the sigma-1 receptor (σ1R), demonstrating nanomolar binding affinity (Ki = 9.60 nM) in guinea pig brain membrane assays [2]. Beyond its role as a pharmacological probe, the compound is a certified pharmaceutical impurity reference standard (Salmeterol Impurity 12), supplied with full characterization data for regulatory analytical applications [3].

Why N-Benzyl-4-phenylbutan-1-amine Cannot Be Replaced by a Generic Sigma-1 Ligand


Within the N-substituted phenylalkylamine class, sigma-1 receptor (σ1R) binding affinity is exquisitely sensitive to the length of the alkyl spacer between the terminal amine and the phenyl group, as well as the nature of the N-substituent [1]. A seminal SAR study demonstrated that extending the methylene spacer from one to five units can shift affinity from micromolar to low nanomolar ranges (e.g., from Ki = 117 nM to 6.3 nM) [2]. Consequently, simply selecting any 'benzylamine' or 'phenylalkylamine' analog without verifying the specific spacer length and substitution pattern risks acquiring a compound with orders of magnitude lower target engagement, compromising assay reproducibility and pharmacological validity.

Quantitative Differentiation Guide for N-Benzyl-4-phenylbutan-1-amine


Sigma-1 Receptor Affinity: The Critical Role of the 4-Carbon Spacer Length

The 4-phenylbutyl chain in N-benzyl-4-phenylbutan-1-amine (Ki = 9.60 nM) is not arbitrary; it represents a specific point on the steep SAR curve for σ1R affinity [1]. In foundational SAR studies on this chemotype, altering the methylene spacer length from 4 to 5 carbons shifted affinity from low nanomolar to an even higher potency (Ki ≈ 6.3 nM) [2]. Procuring the 3-carbon analog (N-benzyl-3-phenylpropan-1-amine) is predicted to result in a significant loss of affinity based on this established pharmacophoric model, as the distance between the amine and the terminal phenyl group is a primary determinant of binding [3]. The 4-carbon spacer thus occupies a specific and defined affinity niche within the series.

Sigma-1 Receptor Structure-Activity Relationship (SAR) Radioligand Binding Assay

Head-to-Head Affinity Comparison with the Closest Structural Analog (CHEMBL434393)

A direct comparison under identical assay conditions is available between N-benzyl-4-phenylbutan-1-amine (Ki = 9.60 nM) and its nearest analog, (1-Benzyl-butyl)-(4-phenyl-butyl)-amine (CHEMBL434393, Ki = 2.70 nM) [1][2]. The comparator features an additional benzyl substituent on the alpha-carbon of the butyl chain, resulting in a 3.6-fold increase in affinity. This quantitative difference allows researchers to select between a highly potent probe (2.70 nM) and a slightly less potent, structurally simpler scaffold (9.60 nM) that may offer synthetic tractability or a more favorable selectivity window in downstream assays.

Ligand Efficiency Sigma-1 Receptor Competitive Binding

Certified Pharmaceutical Impurity Reference Standard for Regulatory Applications

N-Benzyl-4-phenylbutan-1-amine is catalogued and supplied as Salmeterol Impurity 12, a certified reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [1]. In this context, generic analogs without certified impurity status cannot substitute, as they lack the documented lot-specific purity, characterization data, and regulatory chain-of-custody required for QC applications.

Pharmaceutical Analysis Reference Standard Quality Control

Defined Application Scenarios for N-Benzyl-4-phenylbutan-1-amine Based on Quantitative Evidence


Pharmacological Research Requiring a Well-Characterized Sigma-1 Receptor Ligand in the 10 nM Affinity Range

For studies investigating sigma-1 receptor modulation where a moderate nanomolar affinity (Ki = 9.60 nM) is desired—balancing target engagement with potential off-rate considerations—this compound provides a verified and reproducible profile [1]. Replacing it with a shorter-chain analog (e.g., propyl or ethyl spacer) can result in a >10-fold drop in affinity, directly impacting the validity of dose-response relationships [2].

Structure-Activity Relationship (SAR) Studies on the N-Benzyl-Phenylalkylamine Chemotype

As a defined, intermediate-linker compound in the well-studied Glennon pharmacophore model, this compound serves as a key reference point for comparing the effects of N-substituent modification and alkyl chain engineering on sigma-1 binding [1][2]. Its 9.60 nM Ki provides a quantitative benchmark against which to measure the affinity gains or losses of newly synthesized analogs.

Pharmaceutical Quality Control and Regulatory Analytical Method Validation for Salmeterol

In an industrial QC laboratory, this compound is procured specifically as Salmeterol Impurity 12. It is a required certified reference standard for developing and validating HPLC or LC-MS methods to quantify this specific impurity in Salmeterol drug substance or product, a critical component of ANDA submissions [3].

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